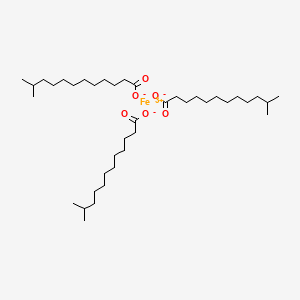
Iron(3+) isotridecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron(3+) isotridecanoate is a chemical compound consisting of iron in its +3 oxidation state complexed with isotridecanoic acid. This compound is part of a broader class of iron carboxylates, which are known for their diverse applications in various fields, including catalysis, material science, and biomedicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Iron(3+) isotridecanoate can be synthesized through the reaction of iron(III) chloride with isotridecanoic acid in an organic solvent. The reaction typically involves heating the mixture under reflux conditions to ensure complete reaction and formation of the iron carboxylate complex. The general reaction can be represented as:
FeCl3+3C13H26O2→Fe(C13H25O2)3+3HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or solvent extraction to remove impurities and obtain a high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
Iron(3+) isotridecanoate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Iron(3+) can be reduced to iron(2+) under certain conditions, and vice versa.
Substitution Reactions: The carboxylate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can oxidize iron(2+) to iron(3+).
Reducing Agents: Sodium borohydride or hydrazine can reduce iron(3+) to iron(2+).
Substitution Reagents: Ligands such as phosphines or amines can replace the carboxylate ligands under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, reduction of this compound with sodium borohydride would yield iron(2+) isotridecanoate and hydrogen gas.
Wissenschaftliche Forschungsanwendungen
Iron(3+) isotridecanoate has several applications in scientific research:
Catalysis: It is used as a catalyst in organic synthesis, particularly in oxidation and reduction reactions.
Material Science: It is employed in the preparation of iron oxide nanoparticles, which have applications in magnetic materials and catalysis.
Biomedicine: Iron carboxylates, including this compound, are investigated for their potential use in drug delivery systems and as contrast agents in magnetic resonance imaging (MRI).
Environmental Science: It is used in the remediation of contaminated soils and water through its ability to catalyze the degradation of pollutants.
Wirkmechanismus
The mechanism of action of iron(3+) isotridecanoate involves its ability to undergo redox reactions, which is central to its catalytic activity. In biological systems, iron(3+) can participate in electron transfer processes, influencing various metabolic pathways. The molecular targets and pathways involved include:
Electron Transport Chain: Iron(3+) can act as an electron carrier in redox reactions.
Catalytic Sites: In enzymes, iron(3+) can serve as a catalytic center, facilitating biochemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Iron(3+) acetate
- Iron(3+) stearate
- Iron(3+) oleate
Comparison
Iron(3+) isotridecanoate is unique due to its specific carboxylate ligand, which imparts distinct solubility and reactivity properties compared to other iron carboxylates. For instance, iron(3+) stearate and iron(3+) oleate have longer carbon chains, affecting their solubility in different solvents and their interaction with other molecules.
Conclusion
This compound is a versatile compound with significant applications in catalysis, material science, biomedicine, and environmental science. Its unique properties and reactivity make it a valuable tool in various scientific research fields.
Eigenschaften
CAS-Nummer |
93963-86-1 |
|---|---|
Molekularformel |
C39H75FeO6 |
Molekulargewicht |
695.9 g/mol |
IUPAC-Name |
iron(3+);11-methyldodecanoate |
InChI |
InChI=1S/3C13H26O2.Fe/c3*1-12(2)10-8-6-4-3-5-7-9-11-13(14)15;/h3*12H,3-11H2,1-2H3,(H,14,15);/q;;;+3/p-3 |
InChI-Schlüssel |
BGTRRPDEOGWJFI-UHFFFAOYSA-K |
Kanonische SMILES |
CC(C)CCCCCCCCCC(=O)[O-].CC(C)CCCCCCCCCC(=O)[O-].CC(C)CCCCCCCCCC(=O)[O-].[Fe+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


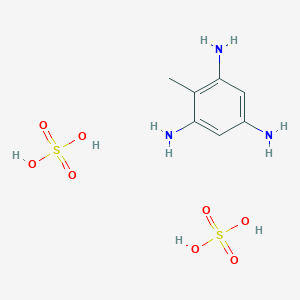
![1-(Azepan-1-yl)-3-[(4-hydroxyphenyl)sulfanyl]butan-1-one](/img/structure/B12641013.png)

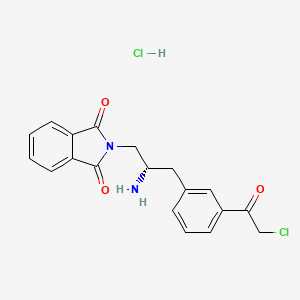
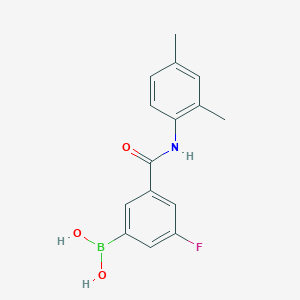
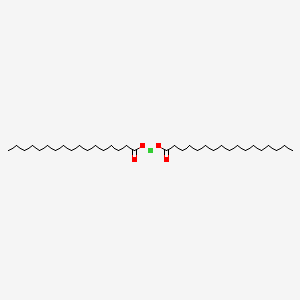
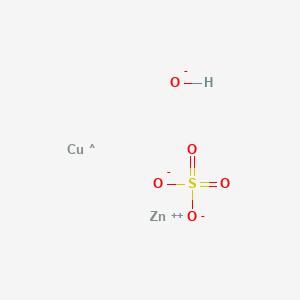

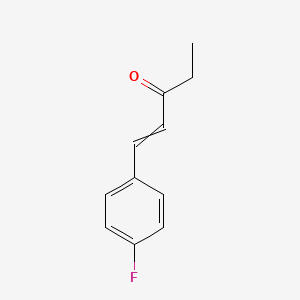
![(2,5-Diethynyl-1,4-phenylene)bis[tri(propan-2-yl)silane]](/img/structure/B12641065.png)
![Benzene, [2-(cyclopentyloxy)ethyl]-](/img/structure/B12641067.png)
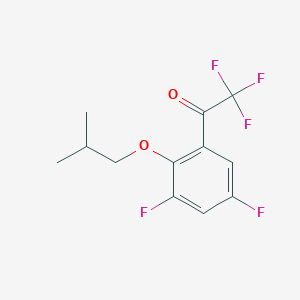
![4-[2-(Diphenylphosphanyl)anilino]pent-3-en-2-one](/img/structure/B12641094.png)
![Phenol, 2-[[(1S)-1-(4-nitrophenyl)-3-buten-1-yl]amino]-](/img/structure/B12641098.png)
